molecular formula C11H17NO3 B3025617 2-(3,4-Dimethoxy-benzylamino)-ethanol CAS No. 24687-79-4

2-(3,4-Dimethoxy-benzylamino)-ethanol

Cat. No. B3025617
CAS RN: 24687-79-4
M. Wt: 211.26 g/mol
InChI Key: DDFNDLKNICGIQE-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxy-benzylamino)-ethanol” is an organic compound that contains a benzylamine moiety with methoxy groups at the 3 and 4 positions of the benzene ring, and an ethanol group attached to the nitrogen of the benzylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with two methoxy groups and a benzylamine. Attached to the nitrogen of the benzylamine would be an ethanol group .


Chemical Reactions Analysis

Benzylamines, in general, can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and can also be oxidized or reduced .

Scientific Research Applications

Synthesis and Optical Properties

The synthesis of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone and its metal complexes have been studied for their optical properties. The compounds and their complexes with metals like Cr(III), Fe(III), Co(II), and Ni(II) were characterized using techniques such as FTIR, Mass spectra, and UV-vis absorption, revealing insights into their geometric structures and optical behaviors (Mekkey, Mal, & Kadhim, 2020).

CO2 Absorption Capabilities

Research has shown that neat secondary amines, including 2-(benzylamino)ethanol, react with CO2 at moderate temperatures to form liquid carbonated species without the need for additional solvents. These solvent-free alkanolamines exhibit high CO2 capture efficiencies, suggesting their potential in CO2 absorption processes and highlighting their advantages over traditional aqueous solutions (Barzagli, Mani, & Peruzzini, 2016).

Absorption Spectra Studies

The synthesis and absorption spectra of 2-substituted 5,8-dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxides have been investigated, providing valuable information on the optical properties of these compounds. These studies are crucial for understanding the behavior of such compounds under different light conditions and can inform their application in various scientific fields (Watanabe et al., 1990).

Lignin Model Compound Acidolysis

The acidolysis mechanism of a lignin model compound, specifically focusing on β-O-4 bond cleavage, has been examined under various conditions. This research provides detailed insights into the chemical behavior of such compounds, which is essential for understanding lignin degradation and its potential applications in bio-refining and materials science (Yokoyama & Matsumoto, 2010).

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFNDLKNICGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306005
Record name 2-(3,4-Dimethoxy-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxy-benzylamino)-ethanol

CAS RN

24687-79-4
Record name NSC173155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethoxy-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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